Alfuzosin-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alfuzosin-13C,d3 is a labeled analog of Alfuzosin, a pharmaceutical drug belonging to the alpha-1 adrenergic antagonist class. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications. Alfuzosin is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland .
Preparation Methods
The preparation of Alfuzosin-13C,d3 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the Alfuzosin molecule. The synthetic routes typically involve the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving stringent process parameter control to ensure product quality .
Chemical Reactions Analysis
Alfuzosin-13C,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alfuzosin-13C,d3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetic Studies: The labeled isotopes allow for precise tracking of the compound’s distribution, metabolism, and excretion in biological systems.
Metabolic Research: The compound is used to study metabolic pathways and the effects of deuterium substitution on drug metabolism.
Clinical Diagnostics: this compound is used as an internal standard in mass spectrometry for the quantification of Alfuzosin in biological samples.
Environmental Studies: The compound is used to trace the environmental fate and transport of pharmaceuticals .
Mechanism of Action
Alfuzosin-13C,d3, like its non-labeled counterpart, exerts its effects by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate, improving urine flow and reducing symptoms of BPH. The molecular targets involved include alpha-1 adrenergic receptors, and the pathways affected involve the sympathetic nervous system .
Comparison with Similar Compounds
Alfuzosin-13C,d3 is unique due to its isotopic labeling, which provides advantages in research applications. Similar compounds include:
Tamsulosin: Another alpha-1 adrenergic antagonist used in the treatment of BPH. It has a similar mechanism of action but lacks isotopic labeling.
Doxazosin: Also an alpha-1 adrenergic antagonist used for BPH and hypertension. It differs in its pharmacokinetic profile and clinical applications.
Terazosin: Another alpha-1 blocker used for BPH and hypertension, with a different duration of action and side effect profile compared to Alfuzosin
This compound stands out due to its specific use in research involving isotopic labeling, providing valuable insights into drug metabolism and pharmacokinetics.
Properties
Molecular Formula |
C19H27N5O4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuterio(113C)methyl)amino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1+1D3 |
InChI Key |
WNMJYKCGWZFFKR-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.